molecular formula C20H32O3 B1163896 ent-16-Kaurene-3beta,15beta,18-triol CAS No. 921211-29-2

ent-16-Kaurene-3beta,15beta,18-triol

Cat. No.: B1163896
CAS No.: 921211-29-2
M. Wt: 320.5 g/mol
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Description

ent-16-Kaurene-3beta,15beta,18-triol is a natural product found in Suregada multiflora with data available.

Biochemical Analysis

Biochemical Properties

ent-16-Kaurene-3beta,15beta,18-triol participates in several biochemical reactions, primarily interacting with enzymes and proteins involved in diterpenoid biosynthesis. It is known to interact with diterpene synthases, such as copalyl diphosphate synthase and kaurene synthase, which catalyze the formation of ent-kaurene from geranylgeranyl diphosphate. These interactions are crucial for the biosynthesis of gibberellins, a group of plant hormones that regulate growth and development . The compound’s hydroxyl groups facilitate hydrogen bonding with active site residues of these enzymes, stabilizing the transition states and enhancing catalytic efficiency.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In plant cells, it acts as a precursor for gibberellins, which modulate cell elongation, division, and differentiation. The compound also affects secondary metabolism by serving as a substrate for the synthesis of phytoalexins, which are antimicrobial compounds produced in response to pathogen attack . Additionally, this compound has been shown to impact cellular redox balance by interacting with antioxidant enzymes, thereby influencing oxidative stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific enzymes and receptors. It binds to diterpene synthases through its hydroxyl groups, forming hydrogen bonds and van der Waals interactions that stabilize the enzyme-substrate complex. This binding induces conformational changes in the enzyme, facilitating the conversion of geranylgeranyl diphosphate to ent-kaurene . Furthermore, this compound can modulate gene expression by acting as a ligand for transcription factors involved in the regulation of gibberellin biosynthesis genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound vary over time. The compound exhibits stability under standard storage conditions, but its activity can be influenced by factors such as temperature, pH, and light exposure. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of growth regulation and stress responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to promote growth and development by enhancing gibberellin biosynthesis. At high doses, it can exhibit toxic effects, including inhibition of cell division and induction of apoptosis. Threshold effects have been noted, where a specific concentration of this compound is required to elicit a biological response . Toxicological studies are essential to determine the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathways of diterpenoid biosynthesis. It is synthesized from geranylgeranyl diphosphate through the action of copalyl diphosphate synthase and kaurene synthase. The compound can be further metabolized to produce gibberellins and other diterpenoid derivatives . Enzymes such as cytochrome P450 monooxygenases play a role in the hydroxylation and oxidation of this compound, affecting its metabolic flux and the levels of downstream metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biological activity, as its concentration in specific cellular compartments determines its interaction with enzymes and receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is primarily localized in the plastids, where diterpenoid biosynthesis occurs. Targeting signals and post-translational modifications direct this compound to specific compartments within the plastids, ensuring its availability for enzymatic reactions. The localization of this compound can also affect its stability and activity, as the microenvironment within different organelles can influence its interactions with biomolecules .

Properties

IUPAC Name

(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSICAMHPRQJNMG-WWWUCTDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-16-Kaurene-3beta,15beta,18-triol
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ent-16-Kaurene-3beta,15beta,18-triol
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ent-16-Kaurene-3beta,15beta,18-triol
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ent-16-Kaurene-3beta,15beta,18-triol
Reactant of Route 5
ent-16-Kaurene-3beta,15beta,18-triol
Reactant of Route 6
ent-16-Kaurene-3beta,15beta,18-triol

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